molecular formula C7H10N2S B1467479 N-cyclobutyl-1,3-thiazol-2-amine CAS No. 1251339-92-0

N-cyclobutyl-1,3-thiazol-2-amine

Cat. No.: B1467479
CAS No.: 1251339-92-0
M. Wt: 154.24 g/mol
InChI Key: YSSYYSPNOMMBTM-UHFFFAOYSA-N
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Description

“N-cyclobutyl-1,3-thiazol-2-amine” is a chemical compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, thiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring attached to a cyclobutyl group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles, including “this compound”, can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

“this compound” has a linear formula of C7H10N2S . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial Activity One of the primary applications of compounds related to N-cyclobutyl-1,3-thiazol-2-amine is their potent antimicrobial activity. For instance, novel thiourea compounds derived from 5-cyclobutyloxazol-2-amine showed significant in vitro and in vivo antimycobacterial activities against both Mycobacterium tuberculosis and multidrug-resistant M. tuberculosis strains. These findings highlight their potential as promising therapeutic agents for tuberculosis, especially drug-resistant forms (Sriram et al., 2007).

Synthesis of Organic Compounds Research has also focused on the synthesis of novel organic compounds using this compound derivatives. For example, the preparation of protected derivatives of cyclobutylamine and their potential as intermediates for synthesizing cyclobutane-based carbocyclic nucleosides demonstrates the compound's versatility in organic synthesis (Booth & Eastwood, 1995). Another study involved the synthesis of aminophosphinic acids containing cyclobutane and 1,3-thiazole, showcasing their application in developing new antimicrobial agents (Koparir et al., 2011).

Biological Evaluation Further, compounds structurally related to this compound have been biologically evaluated for various activities. A notable example is the assessment of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct inhibitors of 5-lipoxygenase, an enzyme involved in inflammation-related diseases. This study provides a foundation for developing new anti-inflammatory drugs (Suh et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, [3-(1,3-Thiazol-2-yl)phenyl]methylamine, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Thiazoles, including “N-cyclobutyl-1,3-thiazol-2-amine”, have shown diverse biological activities, making them promising scaffolds for the development of new drugs . Future research could focus on designing and synthesizing new thiazole derivatives with improved biological activities and lesser side effects.

Biochemical Analysis

Biochemical Properties

N-cyclobutyl-1,3-thiazol-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), modulating their activity and influencing cellular responses . These interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects the expression of genes involved in inflammation, such as cytokines and chemokines, thereby reducing inflammatory responses . Furthermore, the compound can alter cellular metabolism by affecting the activity of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to the active sites of enzymes, such as COX and LOX, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, this compound can activate or inhibit transcription factors, such as NF-κB, leading to changes in gene expression and modulation of cellular responses . These molecular interactions contribute to the compound’s anti-inflammatory and anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function . The compound has shown good stability under various conditions, with minimal degradation over time . Long-term studies have demonstrated that this compound can maintain its biological activity and continue to exert its effects on cellular function, including sustained inhibition of inflammatory pathways and cancer cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer effects without significant toxicity . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of enzymes involved in the metabolism of lipids, carbohydrates, and proteins, thereby influencing overall metabolic homeostasis . Additionally, this compound can affect the levels of key metabolites, such as glucose and fatty acids, by altering their synthesis and degradation pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, such as organic anion transporters (OATs) and organic cation transporters (OCTs), facilitating its uptake and distribution within cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . These localizations enable this compound to interact with specific biomolecules and exert its effects on cellular processes, such as gene expression, energy production, and protein synthesis .

Properties

IUPAC Name

N-cyclobutyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-2-6(3-1)9-7-8-4-5-10-7/h4-6H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSYYSPNOMMBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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